7-Xylosyl-10-deacetylbaccatin III

Vue d'ensemble

Description

7-Xylosyl-10-deacetylbaccatin III is a diterpenoid . It is a compound that can be bio-converted into 10-deacetylbaccatin III for the semi-synthesis of paclitaxel . It is extracted from the barks of Taxus brevifolia .

Synthesis Analysis

The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation . The optimization included the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5% antifoam supplement, and substrate concentration .Molecular Structure Analysis

The pharmacological activity of paclitaxel, a closely related compound, is mainly determined by the ester side chain at the C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring in its structure .Chemical Reactions Analysis

The bioconversion of 7-β-xylosyltaxanes was scaled up under the reaction volumes of 1, 5, and 10 L, respectively, with the magnetic stirring mode . A 93–95% bioconversion and 83% bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively .Applications De Recherche Scientifique

Anticancer Drug Production

7-Xylosyl-10-deacetylbaccatin III is an analogue of paclitaxel , which is one of the most effective anticancer drugs in the world . It is widely used in the treatments of breast, lung, and ovarian cancer .

Semi-Synthesis of Paclitaxel

The relatively abundant 10-deacetylbaccatin III, which can be found in the leaves of Taxus baccata, is used for the semi-synthesis of paclitaxel . 7-β-Xylosyl-10-deacetyltaxol (XDT) can be obtained with a yield of as much as 0.5% from the dried bark of the yew tree .

Bioconversion or Biocatalysis

7-β-Xylosyl-10-deacetyltaxol can be bio-converted into 10-deacetyltaxol for the semi-synthesis of paclitaxel . This process is carried out by an engineered yeast with a glycoside hydrolase gene from Lentinula edodes .

Industrial Production of Semi-Synthetic Paclitaxel

The bioconversion of 7-β-Xylosyl-10-deacetyltaxol is not only efficient but also scalable, making it suitable for the industrial production of semi-synthetic paclitaxel .

Pilot-Scale Product Purification

The bioconversion process of 7-β-Xylosyl-10-deacetyltaxol also includes a pilot-scale product purification, which is crucial for obtaining highly purified target compounds .

Green Industrial Technologies

The use of microbial or enzymatic catalysis for the bioconversion of 7-β-Xylosyl-10-deacetyltaxol resonates with green industrial technologies . This process presents a sustainable way to produce high value-added products from abundant, low-value, and renewable natural organic materials .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 7-Xylosyl-10-deacetylbaccatin III is the microtubule structures within cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .

Mode of Action

7-Xylosyl-10-deacetylbaccatin III, like its analogue paclitaxel, interacts with its targets by binding to the β-subunit of tubulin . This binding stabilizes the microtubule structure and prevents its disassembly . The stabilization of microtubules leads to mitotic arrest, thereby inhibiting cell division and proliferation .

Biochemical Pathways

The action of 7-Xylosyl-10-deacetylbaccatin III affects the normal function of microtubules, disrupting the mitotic spindle apparatus and arresting cells in the G2/M phase of the cell cycle . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

It is known that the compound can be bio-converted into 10-deacetyltaxol, a precursor for the semi-synthesis of paclitaxel . This bioconversion process involves the removal of the xylose sugar attached to the 7-position of the molecule .

Result of Action

The result of the action of 7-Xylosyl-10-deacetylbaccatin III is the inhibition of cell division and the induction of apoptosis . This makes it a potential candidate for the treatment of cancers, as it can prevent the proliferation of cancer cells .

Action Environment

The action of 7-Xylosyl-10-deacetylbaccatin III can be influenced by various environmental factors. For example, the efficiency of its bioconversion into 10-deacetyltaxol can be affected by the specific conditions of the bioconversion process, such as the amount of cells used, the concentration of dimethyl sulfoxide, and the substrate concentration . Optimizing these conditions can lead to higher conversion efficiencies .

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O14/c1-15-18(36)12-34(43)28(47-29(42)17-9-7-6-8-10-17)26-32(5,27(41)24(39)22(15)31(34,3)4)20(11-21-33(26,14-45-21)48-16(2)35)46-30-25(40)23(38)19(37)13-44-30/h6-10,18-21,23-26,28,30,36-40,43H,11-14H2,1-5H3/t18-,19+,20-,21+,23-,24+,25+,26-,28-,30-,32+,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYIYFPUFSJTDA-HEJNHQNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC6C(C(C(CO6)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

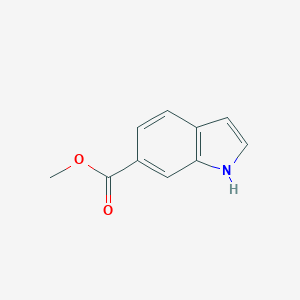

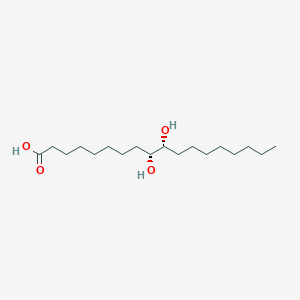

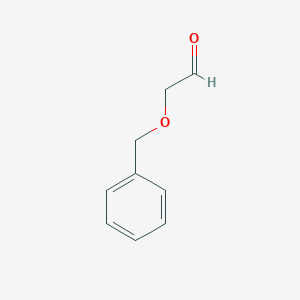

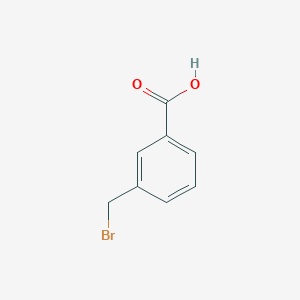

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the bacterial strain mentioned in the research utilize 7-Xylosyl-10-deacetylbaccatin III?

A2: The research highlights a Moraxella sp. strain isolated from soil with the ability to utilize 7-Xylosyl-10-deacetylbaccatin III []. This bacterium possesses an enzyme, xylosidase, which catalyzes the removal of the xylosyl group from 7-Xylosyl-10-deacetylbaccatin III and other related 7-xylosyltaxanes []. Interestingly, this xylosidase activity was found in both the soluble and particulate fractions of the bacterial cell, suggesting its potential for application in various biocatalytic processes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)